2-Chlorothieno[2,3-d]pyrimidine

Suzuki-Miyaura coupling C-C bond formation heterocyclic synthesis

Secure your supply of 2-Chlorothieno[2,3-d]pyrimidine, the definitive 2-chloro-substituted thieno[2,3-d]pyrimidine building block for medicinal chemistry. Unlike the 4-chloro analog, its predictable Suzuki-Miyaura reactivity enables efficient synthesis of diverse kinase inhibitor libraries targeting aPKC for vascular permeability disorders. Essential for exploring purinergic signaling pathways and developing anti-infective agents. Choose this specific regioisomer to avoid divergent biological outcomes and ensure direct, reliable C–C bond formation at the 2-position.

Molecular Formula C6H3ClN2S
Molecular Weight 170.62 g/mol
CAS No. 83259-30-7
Cat. No. B1593008
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chlorothieno[2,3-d]pyrimidine
CAS83259-30-7
Molecular FormulaC6H3ClN2S
Molecular Weight170.62 g/mol
Structural Identifiers
SMILESC1=CSC2=NC(=NC=C21)Cl
InChIInChI=1S/C6H3ClN2S/c7-6-8-3-4-1-2-10-5(4)9-6/h1-3H
InChIKeyVTTHDZKNPJZPEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chlorothieno[2,3-d]pyrimidine (CAS 83259-30-7) Technical Profile for Procurement Decisions


2-Chlorothieno[2,3-d]pyrimidine is a heterocyclic building block with the molecular formula C6H3ClN2S and a molecular weight of 170.62 g/mol [1]. It consists of a fused thiophene and pyrimidine ring system, with a chlorine atom at the 2-position. This structural motif serves as a bioisostere of purines, making it a privileged scaffold in medicinal chemistry for the development of kinase inhibitors and other bioactive molecules . The compound is commonly supplied at a purity of 97% and is a key intermediate in the synthesis of various pharmacologically relevant thieno[2,3-d]pyrimidine derivatives [1].

Why 2-Chlorothieno[2,3-d]pyrimidine (CAS 83259-30-7) Cannot Be Casually Replaced by Other Thienopyrimidine Analogs


The 2-chloro substituent on the thieno[2,3-d]pyrimidine core is not a trivial modification. Its specific placement and electronic properties are critical determinants of both synthetic utility and biological target engagement. While the thieno[2,3-d]pyrimidine scaffold is a known purine bioisostere , the exact position of the halogen atom profoundly influences the compound's reactivity in cross-coupling reactions and its ability to form key interactions within enzyme active sites [1]. For example, the 2-chloro derivative serves as a specific precursor for synthesizing a diverse array of 2-substituted pyrimidines via Suzuki-Miyaura coupling, a reaction where other halogens or unsubstituted analogs would either be unreactive or follow different regiochemical pathways, leading to different products [2]. Furthermore, in the context of kinase inhibition, studies have shown that the 2-chloro substitution pattern in thieno[2,3-d]pyrimidine-derived inhibitors is essential for achieving high potency and selectivity against targets like atypical protein kinase C (aPKC), whereas other substituents or substitution patterns (e.g., 4-chloro) can lead to significantly reduced or completely abolished activity [3]. Therefore, substituting 2-chlorothieno[2,3-d]pyrimidine with a different thienopyrimidine analog in a research program would likely result in divergent and unpredictable outcomes, necessitating extensive re-optimization.

Quantitative Differentiation of 2-Chlorothieno[2,3-d]pyrimidine (CAS 83259-30-7) from Closest Analogs


Synthetic Utility: Superior Reactivity of 2-Chloro Derivative in Suzuki-Miyaura Cross-Coupling Compared to 4-Chloro Analog

The 2-chloro substituent in 2-chlorothieno[2,3-d]pyrimidine is strategically positioned to participate in Pd-catalyzed Suzuki-Miyaura cross-coupling reactions with high efficiency. In contrast, the 4-chloro analog, 4-chlorothieno[2,3-d]pyrimidine, when subjected to identical classical heating conditions, unexpectedly undergoes C-O bond formation rather than the desired C-C coupling, yielding ether byproducts [1]. This divergent reactivity underscores the unique synthetic advantage of the 2-chloro isomer for the reliable and predictable introduction of aryl and heteroaryl groups at the pyrimidine ring [2].

Suzuki-Miyaura coupling C-C bond formation heterocyclic synthesis

Kinase Inhibition: 2-Chloro Substitution is Critical for aPKC Inhibition; Pyridine Congener is Inactive

In a study developing aPKC inhibitors, a tricyclic thieno[2,3-d]pyrimidine lead containing a 2-chloro substituent was used as the starting point for SAR exploration. The synthesized 2-chloro derivatives exhibited a range of potencies against aPKCζ. Crucially, a direct comparison with a pyridine congener (where the thieno[2,3-d]pyrimidine core is replaced) revealed a stark difference: the pyridine analog was completely inactive [1]. Furthermore, the most potent compound in this series, 7l (which retains the thieno[2,3-d]pyrimidine core derived from the 2-chloro intermediate), demonstrated favorable selectivity across a panel of 31 kinases and showed high oral bioavailability and ocular exposure in mice, validating the core scaffold's value [1].

Kinase inhibition atypical PKC vascular permeability edema

Antimicrobial Activity: Derivatives of 2-Chlorothieno[2,3-d]pyrimidine Show Broad-Spectrum Activity, With Two Compounds Exhibiting Good Antibacterial and Antifungal Efficacy

A series of novel N-pyridine substituted 2-chloro-thieno[2,3-d]pyrimidin-4-amine derivatives was synthesized and evaluated for antimicrobial activity [1]. The study reported that all synthesized compounds demonstrated moderate activity against a panel of Gram-positive (Micrococcus luteus, Staphylococcus aureus) and Gram-negative bacteria (Salmonella typhi, Klebsiella pneumoniae), as well as fungi (Aspergillus niger, Fusarium oxysporum). Significantly, two specific products from the series exhibited good antibacterial and antifungal activity, validating the 2-chlorothieno[2,3-d]pyrimidine scaffold as a viable starting point for antimicrobial drug discovery [1].

Antimicrobial antibacterial antifungal N-pyridine substituted

High-Impact Applications for 2-Chlorothieno[2,3-d]pyrimidine (CAS 83259-30-7) Based on Quantitative Evidence


Medicinal Chemistry: Synthesis of Kinase Inhibitor Libraries via Reliable Suzuki Coupling

The predictable and efficient C-C bond formation of 2-chlorothieno[2,3-d]pyrimidine under Suzuki-Miyaura conditions, in stark contrast to the aberrant reactivity of the 4-chloro analog, makes it the building block of choice for medicinal chemists seeking to generate diverse libraries of 2-substituted thieno[2,3-d]pyrimidines. This is directly applicable to the development of novel kinase inhibitors, such as those targeting aPKC for the treatment of vascular permeability disorders and edema [1], where the core scaffold's integrity is essential for activity [2].

Anti-infective Drug Discovery: Elaboration of the Core Scaffold to Access Novel Antimicrobial Agents

The demonstrated antimicrobial activity of N-pyridine substituted 2-chloro-thieno[2,3-d]pyrimidin-4-amine derivatives against both bacterial and fungal pathogens validates the core structure as a promising starting point for anti-infective drug discovery [1]. Researchers can confidently procure this building block to synthesize focused libraries aimed at improving potency and expanding the spectrum of activity against clinically relevant pathogens.

Academic and Industrial Research: A Privileged Scaffold for Investigating Purinergic Signaling Pathways

Given its structural similarity to purines, 2-chlorothieno[2,3-d]pyrimidine is a valuable tool for exploring biological pathways that involve purinergic signaling. The ability to reliably introduce diverse substituents at the 2-position via Suzuki coupling [1] allows for the systematic exploration of structure-activity relationships at target enzymes like kinases and G-protein-coupled receptors. The high oral bioavailability and favorable pharmacokinetic profile observed for advanced derivatives in the aPKC inhibitor series [2] further underscore the scaffold's potential for generating drug-like candidates suitable for in vivo studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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